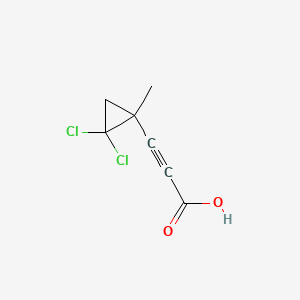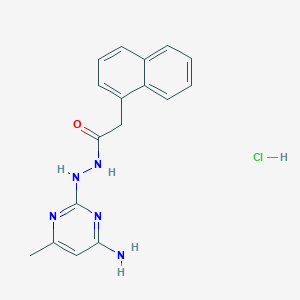![molecular formula C7H8N2O4S2 B2710260 2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid CAS No. 190773-76-3](/img/structure/B2710260.png)
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid is a chemical compound that belongs to the class of rhodanine derivatives. Rhodanine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The compound can be synthesized through various synthetic routes. One common method involves the reaction of substituted benzohydrazides with 2,2'- (carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with green chemistry principles, as it minimizes the use of hazardous chemicals and solvents. The reaction typically proceeds with high yields and water acts as both the solvent and a catalyst.
Industrial Production Methods
In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes. The key is to optimize the reaction conditions to ensure high yield and purity while adhering to safety and environmental regulations.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid has several scientific research applications:
Chemistry: : It serves as a building block in the design of combinatorial libraries of rhodanine derivatives.
Biology: : The compound exhibits various biological activities, including antimicrobial and antitumor properties.
Medicine: : It is being studied for its potential use in the treatment of diseases such as diabetes and neuropathy.
Industry: : Its derivatives are used in the development of new pharmaceuticals and other biologically active compounds.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to its biological effects. The exact mechanism of action can vary depending on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
2-[2-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamido]acetic acid is unique due to its specific structural features and biological activities. Similar compounds include other rhodanine derivatives, which also exhibit biological activities but may differ in their molecular targets and mechanisms of action.
List of Similar Compounds
Epalrestat: : Used in the treatment of diabetic neuropathy.
Other rhodanine derivatives: : Various compounds with antimicrobial and antitumor properties.
Eigenschaften
IUPAC Name |
2-[[2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4S2/c10-4(8-1-6(12)13)2-9-5(11)3-15-7(9)14/h1-3H2,(H,8,10)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOLOXRGTMTFBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)CC(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,2,2-Trifluoroethyl 4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2710177.png)
![3-Phenyl-1-(1-(4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2710178.png)

![4-methyl-5-[(3-methyl-1H-pyrazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2710180.png)

![1-(5-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2710182.png)


![2-[4-Phenyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2710190.png)
![[5-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2710192.png)

![3-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/new.no-structure.jpg)

![N-({[3,3'-bithiophene]-5-yl}methyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2710200.png)
